

comparative analysis of [D-Phe4]-Metenkephalin and DAMGO activity

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Compound of Interest

Compound Name: 5-Met-enkephalin, 4-d-phe

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Comparative Analysis: [D-Phe4]-Met-enkephalin vs. DAMGO Activity

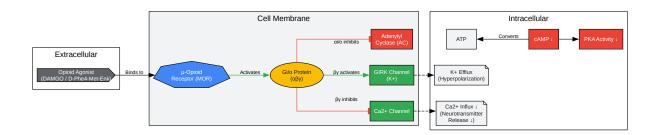
A detailed comparison of [D-Phe4]-Met-enkephalin and DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin), two synthetic opioid peptides, reveals distinct pharmacological profiles crucial for their application in research. Both are potent agonists at the mu-opioid receptor (MOR), a key target in pain management and addiction studies.[1][2] This guide provides an objective analysis of their receptor binding, functional activity, and the experimental protocols used for their characterization.

Mechanism of Action & Signaling Pathway

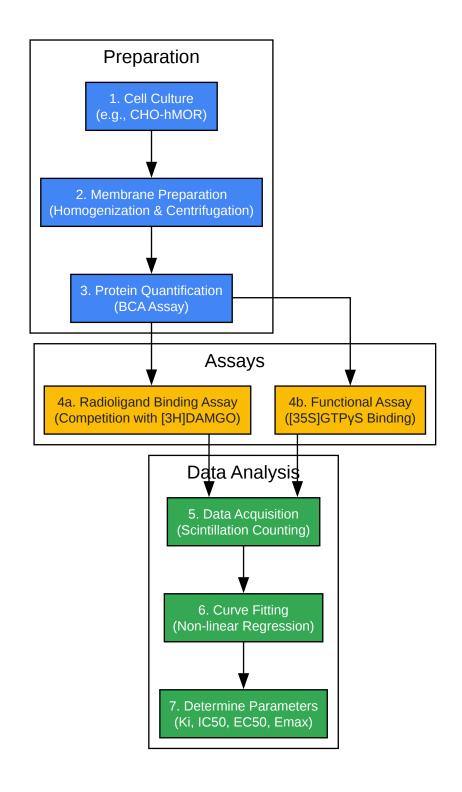
Both [D-Phe4]-Met-enkephalin and DAMGO exert their effects primarily by activating the muopioid receptor (MOR), a G-protein coupled receptor (GPCR).[1][3] Upon agonist binding, the MOR couples to inhibitory G-proteins (Gi/o).[1][3] This triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[3][4] Collectively, these actions reduce neuronal excitability, resulting in the analgesic and other central nervous system effects associated with opioids.[4]

The canonical signaling pathway for the mu-opioid receptor is illustrated below.









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References

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- 4. researchgate.net [researchgate.net]
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